

# Biological Profile & Technical Guide: N-(2,3-Dichlorophenyl)acetamide

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## Compound of Interest

Compound Name: *N*-(2,3-dichlorophenyl)acetamide

CAS No.: 23068-36-2

Cat. No.: B185215

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## Executive Summary

**N-(2,3-dichlorophenyl)acetamide** (CAS: 23068-36-2) is a halogenated acetanilide derivative primarily utilized as a high-value pharmacophore in medicinal chemistry and a structural probe in toxicology.[1] While it possesses moderate intrinsic antimicrobial and herbicidal activity, its primary significance lies in its role as a lipophilic scaffold for synthesizing complex heterocyclic drugs (e.g., quinoxalinones, piperazines) and as a comparative model in Structure-Activity Relationship (SAR) studies to delineate the steric and electronic requirements of ligand-protein binding.

This guide analyzes its physicochemical properties, synthesis, biological mechanisms, and experimental protocols for researchers in drug discovery and agrochemistry.

## Physicochemical Identity & Drug-Like Properties

Understanding the core physical parameters is essential for predicting bioavailability and formulation behavior.

Property	Value	Relevance
IUPAC Name	N-(2,3-dichlorophenyl)acetamide	Official nomenclature
CAS Number	23068-36-2	Database indexing
Molecular Formula	C <sub>8</sub> H <sub>7</sub> Cl <sub>2</sub> NO	Stoichiometry
Molecular Weight	204.05 g/mol	Fragment-based drug design
LogP (Octanol/Water)	-2.5 - 2.8 (Predicted)	High lipophilicity; crosses membranes easily
H-Bond Donors	1 (Amide NH)	Receptor binding (Type II)
H-Bond Acceptors	1 (Carbonyl O)	Receptor binding
Rotatable Bonds	1 (N-C(O) bond)	Conformational rigidity (Ortho-effect)

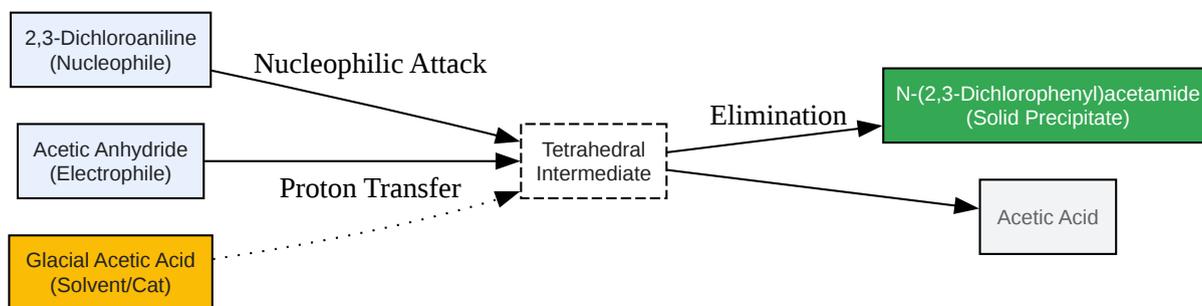
**Structural Insight:** The 2,3-dichloro substitution pattern creates significant steric hindrance around the amide nitrogen. This "ortho-effect" restricts rotation, forcing the molecule into a preferred conformation that differs from its 2,4- or 3,4- isomers. This conformational bias is critical for its selectivity in binding pockets (e.g., fungal enzymes or herbicide targets).

## Synthesis & Purity Protocol

To ensure reproducible biological data, high-purity synthesis is required. The following protocol utilizes an acetylation pathway optimized for yield and purity.

## Reaction Scheme

The synthesis involves the nucleophilic attack of 2,3-dichloroaniline on acetic anhydride, catalyzed by a weak base.



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Figure 1: Synthetic pathway for **N-(2,3-dichlorophenyl)acetamide** via acetylation.

## Experimental Protocol

- Reagents: 2,3-Dichloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Optional buffer).
- Procedure:
  - Dissolve 2,3-dichloroaniline in glacial acetic acid (5 mL per gram of amine).
  - Slowly add acetic anhydride dropwise at room temperature under stirring.
  - Heat the mixture to reflux (118°C) for 2–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).
  - Quench: Pour the hot reaction mixture into crushed ice-water (10x volume) with vigorous stirring. The product will precipitate as a white/off-white solid.
- Purification: Filter the solid and wash with cold water to remove acetic acid. Recrystallize from Ethanol/Water (1:1) to achieve >98% purity (confirmed by melting point: ~163-165°C).

## Biological Activity & Mechanism of Action

### A. Antimicrobial & Antifungal Profile

While less potent than clinical azoles, **N-(2,3-dichlorophenyl)acetamide** exhibits moderate fungistatic activity. It functions as a lipophilic disruptor and a structural analog to known agricultural fungicides.

- Target: Fungal cell membrane integrity and lipid biosynthesis enzymes.
- SAR Insight: In comparative studies against *Botrytis cinerea* or *Sclerotinia sclerotiorum*, the 2,3-dichloro isomer often shows lower activity than the 3,5-dichloro isomer (e.g., Vinclozolin derivatives). However, it retains activity against specific strains due to its ability to penetrate the fungal cell wall (high LogP).
- Mechanism: The amide moiety can form hydrogen bonds with enzyme active sites, while the dichlorophenyl ring occupies hydrophobic pockets. The 2,3-substitution provides a specific "shape" that avoids efflux pumps in certain resistant strains.

## B. Herbicidal & Agrochemical Utility

Acetanilides are a major class of herbicides (e.g., Propanil).

- Photosystem II Inhibition: Like Propanil (3,4-dichloro), the 2,3-dichloro isomer can inhibit electron transport in chloroplasts, though with reduced affinity. It is often used in QSAR (Quantitative Structure-Activity Relationship) studies to map the steric tolerance of the D1 protein binding pocket in weeds.
- Safener Potential: Dichloroacetanilides are often used as herbicide safeners (protecting crops from herbicide damage). The 2,3-dichloro pattern is investigated for its ability to induce Glutathione S-Transferase (GST) activity in crops like maize and sorghum, aiding in the detoxification of chloroacetanilide herbicides.

## C. Pharmacological Precursor (The "Hidden" Activity)

The most significant biological role of this compound is as a precursor for high-potency drugs.

- CNS Agents: It serves as a starting material for 2,3-dichlorophenylpiperazine (2,3-DCPP), a key pharmacophore in antipsychotics (e.g., Aripiprazole analogs). The amide hydrolysis yields the aniline, which is then cyclized to the piperazine.

- Quinoxalinones: Reaction with oxalyl chloride derivatives converts it into pyrido[2,3-g]quinoxalinones, which exhibit potent antibacterial (MIC < 1 µg/mL) and anticancer properties.

## Toxicology & Safety (Comparative)

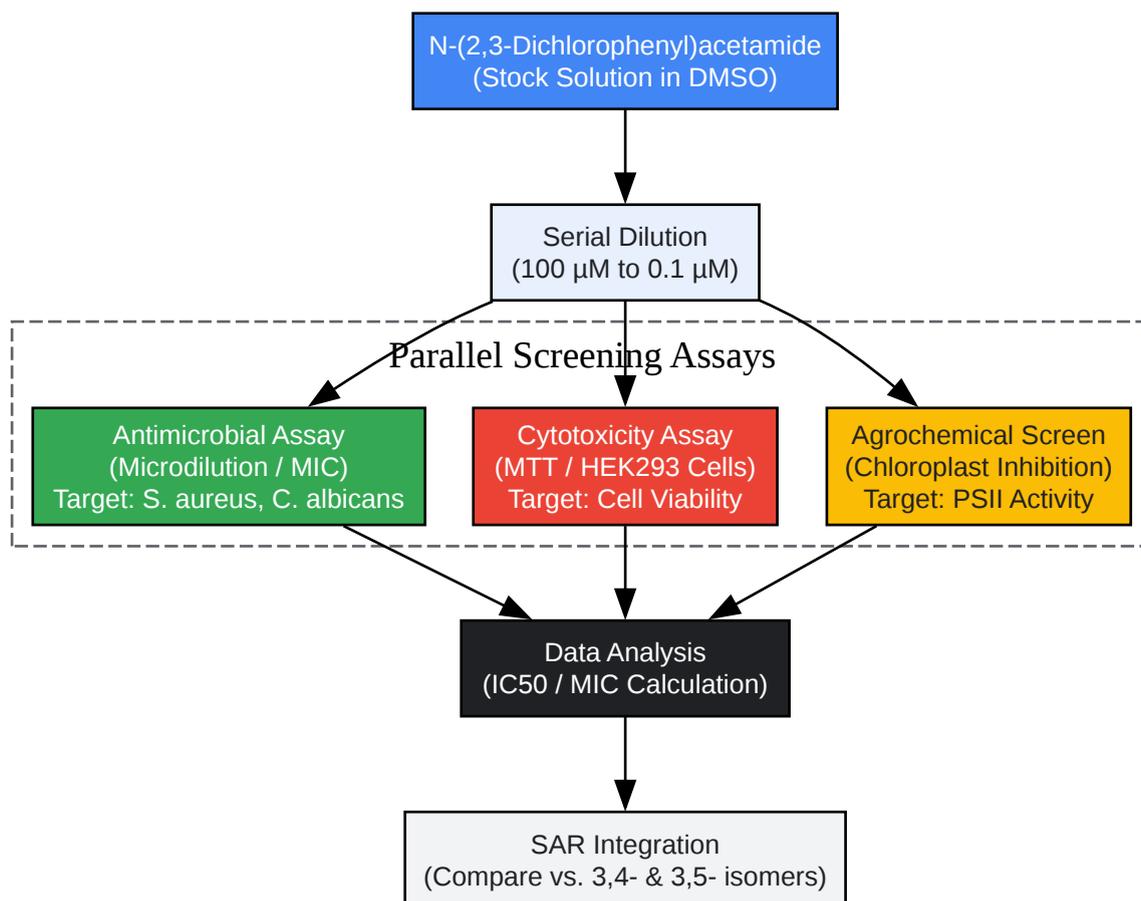
Understanding the toxicity of dichloroanilines is critical for drug safety profiles.

Isomer	Primary Toxicity	Mechanism	Status of 2,3-Isomer
3,5-Dichloro	Nephrotoxicity	Bioactivation to quinoneimines; attacks renal proximal tubules.	High Toxicity
3,4-Dichloro	Hepatotoxicity	Propanil metabolite; causes methemoglobinemia.	Moderate/High
2,3-Dichloro	Low/Moderate	Steric Shielding: The 2,3-substitution hinders enzymatic hydroxylation at the ortho and para positions relative to the nitrogen, reducing the formation of toxic reactive metabolites compared to other isomers.	Lower Risk Profile

Safety Note: Despite lower relative toxicity, standard PPE (gloves, goggles) is mandatory. Halogenated anilines can be absorbed through the skin and may cause methemoglobinemia upon chronic exposure.

## Experimental Workflow: Biological Screening

To evaluate the activity of **N-(2,3-dichlorophenyl)acetamide**, the following standardized workflow is recommended.



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Figure 2: Standardized biological screening workflow.

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